molecular formula C18H19NO5S2 B2378994 Methyl 2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate CAS No. 2034514-12-8

Methyl 2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate

Cat. No.: B2378994
CAS No.: 2034514-12-8
M. Wt: 393.47
InChI Key: MJJBEDPVTAUEBF-UHFFFAOYSA-N
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Description

Methyl 2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate is a complex organic compound that belongs to the thiazepane family. This compound is characterized by its unique structure, which includes a thiazepane ring, a thiophene group, and a benzoate ester. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazepane ring, followed by the introduction of the thiophene group and the benzoate ester. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions to achieve high efficiency and minimal waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Methyl 2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and delivery systems.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone
  • (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(7-methoxybenzofuran-2-yl)methanone
  • (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone

Uniqueness

Methyl 2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications, as it can offer different reactivity and functionality compared to similar compounds.

Properties

IUPAC Name

methyl 2-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S2/c1-24-18(21)14-6-3-2-5-13(14)17(20)19-9-8-16(15-7-4-11-25-15)26(22,23)12-10-19/h2-7,11,16H,8-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJBEDPVTAUEBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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